molecular formula C20H18ClN3OS B2605386 4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-31-8

4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2605386
M. Wt: 383.89
InChI Key: NPRBULDUSWEDSQ-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of a chlorobenzyl group and a pyridinylmethyl group suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrimidine ring, for example, is aromatic and relatively stable, but can undergo reactions at its nitrogen atoms . The chlorobenzyl and pyridinylmethyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined through experimental measurements . The presence of polar functional groups suggests that this compound might have some degree of solubility in polar solvents.

Scientific Research Applications

Nonlinear Optical Applications

The study of thiopyrimidine derivatives, including compounds structurally similar to the one , highlights their promising applications in the field of nonlinear optics. Hussain et al. (2020) conducted a comparative analysis of the NLO properties of phenyl pyrimidine derivatives, finding that these compounds exhibit considerable NLO character, particularly suitable for optoelectronic high-tech applications. This research underscores the potential of thiopyrimidine derivatives in advancing NLO technology, contributing to the development of new materials for optoelectronic devices (Hussain et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its reactivity, and potential applications. If this compound shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-6-4-15(5-7-16)13-26-19-17-2-1-3-18(17)24(20(25)23-19)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRBULDUSWEDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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